Insulin, 4-fluorophenylalanine(A19)- is a synthetic analog of insulin where the amino acid phenylalanine at position A19 is replaced with 4-fluorophenylalanine. This modification aims to enhance the stability and efficacy of insulin, particularly in diabetic treatments. The incorporation of fluorinated amino acids is a strategy used to improve the pharmacological properties of peptide hormones like insulin.
Insulin, 4-fluorophenylalanine(A19)- falls under the category of insulin analogs, which are modified forms of insulin designed to optimize therapeutic effects. It is classified as a peptide hormone and belongs to the broader class of hormonal therapeutics used for managing diabetes mellitus.
The synthesis of insulin, 4-fluorophenylalanine(A19)- involves several key steps:
The synthesis requires careful control of conditions such as pH and temperature to ensure proper folding and activity of the insulin analog. Analytical techniques like high-performance liquid chromatography (HPLC) are employed to monitor the synthesis progress and confirm the identity and purity of the final product .
The molecular structure of insulin, 4-fluorophenylalanine(A19)- retains the characteristic hexameric form of native insulin but features a modified side chain at position A19. This modification may influence its three-dimensional conformation, potentially enhancing receptor binding affinity and stability.
The incorporation of 4-fluorophenylalanine into the insulin structure can alter its reactivity and interaction with biological systems:
Chemical modifications are monitored using spectroscopic techniques such as circular dichroism (CD) spectroscopy to assess conformational changes and stability profiles during synthesis and storage .
Insulin, 4-fluorophenylalanine(A19)- functions by binding to insulin receptors on target cells, initiating a cascade of intracellular signaling pathways that facilitate glucose uptake and metabolism:
Insulin, 4-fluorophenylalanine(A19)- is primarily utilized in diabetes management as an alternative formulation for patients requiring insulin therapy. Its enhanced stability makes it particularly suitable for use in regions lacking reliable refrigeration:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: